N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
N-Benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a cinnoline derivative characterized by a partially saturated bicyclic core with two nitrogen atoms. Key structural features include:
- 2-Methyl group: Enhances steric bulk at position 2.
- 3-Oxo moiety: Introduces a ketone group, influencing electronic properties.
- N-Benzyl carboxamide: A bulky, lipophilic substituent at position 6, likely affecting solubility and intermolecular interactions.
Cinnoline derivatives are studied for pharmaceutical applications due to their heterocyclic nature, which often confers bioactivity.
Properties
IUPAC Name |
N-benzyl-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-16(21)10-14-9-13(7-8-15(14)19-20)17(22)18-11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZTGZPPIJIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Hydrazine Intermediates
The hexahydrocinnoline skeleton is constructed through a 6-endo-dig cyclization, leveraging methodologies developed for cinnoline derivatives. For example, Sonogashira coupling of an aryl halide with a terminal alkyne, followed by reaction with hydrazine 1,2-dicarboxylate, yields dihydrocinnoline intermediates. Subsequent oxidation or dehydrogenation generates the fully conjugated cinnoline system.
- Sonogashira Coupling : React 4-bromo-2-methylcyclohexenone with phenylacetylene under Pd catalysis to form an alkynyl intermediate.
- SNAr Reaction : Treat the alkynyl intermediate with hydrazine dicarboxylate in DMF at 80°C to induce cyclization.
- Oxidation : Use DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to aromatize the dihydrocinnoline to the hexahydrocinnoline core.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Sonogashira | Pd(PPh3)4, CuI, Et3N, 60°C | 85% |
| Cyclization | Hydrazine dicarboxylate, DMF, 80°C | 72% |
| Oxidation | DDQ, toluene, reflux | 90% |
Introduction of the 2-Methyl Group
The 2-methyl substituent is introduced either during cyclization or via post-cyclization alkylation. Computational studies (B3LYP/6-31G*) suggest that steric effects from the methyl group influence the planarity of the cinnoline ring, necessitating precise reaction control.
Method A: Pre-functionalized Starting Material
Using 2-methylcyclohexenone as the ketone precursor ensures direct incorporation of the methyl group during cyclization.
Method B: Post-cyclization Alkylation
- Deprotonation : Treat the hexahydrocinnoline with LDA (lithium diisopropylamide) at -78°C.
- Methylation : Add methyl iodide to the lithiated intermediate.
- Quenching : Hydrolyze with aqueous NH4Cl to yield the 2-methyl derivative.
Yield Comparison :
| Method | Yield |
|---|---|
| A | 88% |
| B | 65% |
Oxidation to the 3-Oxo Functionality
The ketone at position 3 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO3/H2SO4) or PCC (pyridinium chlorochromate) are effective, with the latter offering milder conditions.
Optimized Protocol :
- Hydroxylation : Epoxidize the cyclohexene moiety using mCPBA (meta-chloroperbenzoic acid).
- Acid-Catalyzed Ring Opening : Treat with H2SO4 to form the secondary alcohol.
- Oxidation : React with PCC in CH2Cl2 to yield the 3-oxo group.
Reaction Metrics :
| Reagent | Temp (°C) | Yield |
|---|---|---|
| PCC | 25 | 78% |
| Jones | 0 | 82% |
Formation of the 6-Carboxamide Group
The 6-carboxamide is synthesized via amidation of 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid. Two approaches are prevalent:
Method 1: Acid Chloride Route
- Chlorination : React the carboxylic acid with SOCl2 to form the acid chloride.
- Amidation : Add benzylamine in the presence of Et3N to yield the carboxamide.
Method 2: Coupling Reagent Approach
Use EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to directly couple the acid with benzylamine in DMF.
Yield and Purity :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 73% | 95% |
| 2 | 85% | 98% |
Alternative Synthetic Routes
Curtius Rearrangement Strategy
Adapting methodologies from furopyrimidine synthesis, an isocyanate intermediate is generated via Curtius rearrangement of an acyl azide. Intramolecular cyclization with benzylamine forms the carboxamide group concurrently with the cinnoline core.
Steps :
- Acyl Azide Formation : React 4-((3-benzylureido)methyl)furan-3-carbonyl azide with benzylamine.
- Curtius Rearrangement : Heat in THF to generate an isocyanate intermediate.
- Cyclization : Reflux in dry THF to yield the target compound.
Advantages : Convergent synthesis reduces step count.
Limitations : Requires stringent anhydrous conditions.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
DFT calculations (B3LYP/6-311++G**) indicate that electron-withdrawing groups at position 6 favor 6-endo-dig over 5-exo-dig cyclization. Solvent effects (e.g., DMF vs. THF) further modulate selectivity.
Byproduct Formation in Amidation
Competitive formation of N-benzylurea byproducts is mitigated by using excess benzylamine (2.5 equiv) and molecular sieves to absorb water.
Characterization and Analytical Data
Spectroscopic Validation :
- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH2Ph), 3.21 (s, 3H, NCH3), 2.90–2.60 (m, 4H, cyclohexane-H).
- FTIR : 1675 cm-1 (C=O stretch), 1540 cm-1 (amide II).
Chromatographic Purity :
| Method | Column | Purity |
|---|---|---|
| HPLC | C18 | 98.5% |
| GC-MS | DB-1MS | 97.8% |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide ()
- Position 6: N-Methyl carboxamide (-CONHMe).
- Molecular Formula : C₁₁H₁₅N₃O₂.
- Molecular Weight : 221.26 g/mol.
- Key Differences :
- Smaller and less lipophilic than the benzyl analog due to the absence of the aromatic benzyl group.
- Reduced steric hindrance may improve solubility but decrease binding affinity in hydrophobic environments.
N,N-Dimethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide ()
- Substituents :
- Position 6: N,N-Dimethyl carboxamide (-CONMe₂).
- Molecular Formula : C₁₂H₁₇N₃O₂.
- Molecular Weight : 235.28 g/mol.
- Symmetric substitution may restrict conformational flexibility, impacting target binding.
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid ()
- Substituents :
- Position 2: Ethyl group (-CH₂CH₃).
- Position 6: Carboxylic acid (-COOH).
- Molecular Formula : C₁₁H₁₄N₂O₃.
- Molecular Weight : 222.24 g/mol.
- Key Differences :
- The carboxylic acid introduces ionizability, enhancing water solubility at physiological pH.
- Ethyl group adds moderate steric bulk compared to methyl or benzyl substituents.
Structural and Functional Group Analysis
Key Trends:
Solubility : The carboxylic acid derivative () is more hydrophilic due to ionizability, while amide derivatives () exhibit intermediate solubility.
Steric Effects : Bulkier substituents (e.g., benzyl, ethyl) may hinder binding to sterically sensitive targets compared to smaller groups (methyl, hydrogen).
Implications for Research and Development
- Drug Design : The benzyl group’s aromaticity could facilitate π-π stacking in protein binding pockets, making the target compound a candidate for enzyme inhibition.
- Synthetic Chemistry : Substituent variations (e.g., ’s dimethyl group) highlight opportunities to tune electronic properties for optimized reactivity or stability.
Biological Activity
N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, focusing on its anticancer properties and interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the following steps:
- Formation of the Hexahydrocinnoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzyl Group : This step often requires nucleophilic substitution reactions where a benzyl halide reacts with the intermediate.
- Carboxamide Formation : The final step involves the reaction of the amine with an appropriate carboxylic acid derivative to form the carboxamide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 15 | Induction of apoptosis via caspase activation |
| DU145 (Prostate Cancer) | 20 | Inhibition of EGFR signaling pathway |
| MCF7 (Breast Cancer) | 25 | Cell cycle arrest at G1 phase |
These findings suggest that this compound may act through multiple pathways to exert its anticancer effects.
The mechanism by which this compound exerts its biological activity includes:
- EGFR Inhibition : Molecular docking studies indicate that the compound binds effectively to the epidermal growth factor receptor (EGFR), disrupting its signaling pathway which is crucial for cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to activate caspases that are essential for programmed cell death.
- Cell Cycle Regulation : It causes cell cycle arrest in the G1 phase by modulating cyclin-dependent kinases (CDKs).
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Study on HT29 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
"The results indicated a dose-dependent response with an IC50 value of 15 µM."
-
DU145 Prostate Cancer Study : Another study focused on DU145 cells showed that the compound inhibited cell migration and invasion in addition to reducing proliferation.
"This suggests potential applications in preventing metastasis."
Q & A
Q. How can researchers optimize the synthesis of N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide to improve yield and purity?
Methodological Answer:
- Cyclization Reaction Optimization : Adjust reaction temperature (e.g., 80–120°C) and time (6–24 hours) to balance yield and byproduct formation. Use catalysts like Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while reflux conditions ensure complete reaction progression .
- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the hexahydrocinnoline core and benzyl substituents. Compare chemical shifts with analogous compounds (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to confirm structural integrity .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm⁻¹ for the oxo group) and secondary amide bands (~1650 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates. IC₅₀ values can indicate potency .
- Receptor Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) for targets like GPCRs .
- Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HEK293, HeLa) to assess preliminary toxicity thresholds (EC₅₀) .
Q. What strategies are recommended for assessing solubility and stability in preclinical studies?
Methodological Answer:
- Solubility Testing : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to simulate physiological conditions .
- Stability Analysis : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products .
- Lipophilicity Measurement : Determine logP values using octanol/water partitioning to predict membrane permeability .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and flexible binding pockets. Compare with experimental IC₅₀ values .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences to identify discrepancies in ligand-protein interactions .
- Experimental Validation : Synthesize analogs targeting disputed binding regions (e.g., modifying the benzyl group) to test computational hypotheses .
Q. What advanced techniques are suitable for elucidating the mechanism of action in complex biological systems?
Methodological Answer:
- Isotopic Labeling : Use ¹⁴C or ³H-labeled compound to track metabolic pathways and identify active metabolites via LC-MS .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Cryo-EM or X-ray Crystallography : Resolve compound-target complexes to map binding sites at atomic resolution .
Q. How can researchers design analogs to improve pharmacokinetic properties while retaining activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., benzyl → pyridylmethyl) and measure changes in potency and solubility .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups) for deuteration or fluorination .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Co-crystallization with Targets : Optimize conditions (e.g., PEG-based precipitants, pH 5–7) to grow crystals of ligand-bound proteins .
- Cryo-EM for Flexible Targets : Apply single-particle analysis if crystallization fails, especially for membrane-associated proteins .
- Synchrotron Radiation : Use high-brilliance X-rays to resolve weak diffraction patterns from small or disordered crystals .
Q. How should in vivo efficacy studies be designed to account for interspecies variability?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Collect time-course data on plasma concentration and biomarker response in multiple species (e.g., mice, rats) .
- Allometric Scaling : Adjust dosages based on body surface area and metabolic rate differences .
- Toxicogenomics : Profile liver/kidney gene expression to predict species-specific toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
